methyl({[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl})amine dihydrochloride
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Overview
Description
Methyl({[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl})amine dihydrochloride is a synthetic compound with diverse applications in scientific research This compound, featuring a trifluoromethyl group and benzodiazole moiety, is noteworthy for its potential in various fields, including chemistry, biology, medicine, and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl({[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl})amine dihydrochloride typically involves the following steps:
Initial Formation of Benzodiazole Intermediate: : Starting with a suitable precursor such as 2-aminobenzonitrile, which undergoes cyclization with a trifluoromethylating reagent under appropriate conditions to form the 5-(trifluoromethyl)-1H-1,3-benzodiazole intermediate.
Alkylation: : The benzodiazole intermediate is then alkylated using formaldehyde and methylamine, which introduces the methylamine group.
Salt Formation: : Finally, the product is converted into its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: For industrial-scale production, the process would likely involve optimization of the above synthesis steps for maximum yield and efficiency. This might include:
Continuous Flow Techniques: : To ensure consistent quality and scalability.
Purification: : Techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl({[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl})amine dihydrochloride can undergo several types of reactions, including:
Oxidation and Reduction: : The compound might be subject to oxidative conditions, potentially affecting the benzodiazole ring or the methylamine moiety.
Substitution: : Nucleophilic or electrophilic substitution reactions, given its benzene and amine components.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Substitution: : Conditions could include the use of alkyl halides or other electrophilic agents in a suitable solvent like dichloromethane.
Major Products
Oxidation: : Potentially producing oxidized benzodiazole derivatives.
Substitution: : Yielding substituted derivatives, depending on the reagents used.
Scientific Research Applications
Chemistry
Reagent Development: : As a building block for the synthesis of more complex molecules.
Catalysis: : Its potential as a ligand in catalytic reactions.
Biology
Fluorescent Probes: : The compound’s structure allows for potential use in developing fluorescent markers.
Enzyme Inhibitors: : Investigated for its ability to inhibit certain biological pathways.
Medicine
Drug Development: : A candidate in the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Industry
Material Science: : Uses in the creation of novel materials with specific properties, like fluorinated polymers.
Mechanism of Action
The detailed mechanism by which methyl({[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl})amine dihydrochloride exerts its effects involves interaction with specific molecular targets:
Molecular Targets: : Potentially including various enzymes and receptors, depending on its application.
Pathways Involved: : Pathways modulated could include metabolic, signaling, or enzymatic pathways.
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)-1H-benzimidazole: : Lacks the methylamine group but shares structural similarities.
2-Trifluoromethyl-2H-benzotriazole: : Differs by having a triazole ring instead of a benzodiazole ring.
Uniqueness
Functional Groups:
There you go—a deep dive into the world of methyl({[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl})amine dihydrochloride! Intriguing, isn’t it?
Properties
IUPAC Name |
N-methyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3.2ClH/c1-14-5-9-15-7-3-2-6(10(11,12)13)4-8(7)16-9;;/h2-4,14H,5H2,1H3,(H,15,16);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBNIAJIDNWVSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC2=C(N1)C=C(C=C2)C(F)(F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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